molecular formula C13H9BrN2O2S B1393149 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1174038-64-2

3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1393149
CAS No.: 1174038-64-2
M. Wt: 337.19 g/mol
InChI Key: UJHCWZFEXMXXRZ-UHFFFAOYSA-N
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Description

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-c]pyridine core.

Scientific Research Applications

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is hazardous if ingested, inhaled, or comes into contact with skin or eyes . It is recommended to avoid dust formation, ensure adequate ventilation, and wear personal protective equipment/face protection .

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with the compound. In transmetalation, a group from the compound is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, affecting various biochemical pathways depending on the specific compounds produced.

Result of Action

The result of the compound’s action would depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the result would be the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the temperature, the choice of solvent, and the presence of other substances that can interact with the compound or the catalyst . Moreover, the compound’s stability could be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of signaling pathways that are crucial for cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling molecules, thereby affecting downstream signaling events. This compound has also been shown to impact gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-bromopyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-8-15-7-6-11(12)13)19(17,18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHCWZFEXMXXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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